2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid
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Overview
Description
2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid is a chemical compound with the molecular formula C15H11NO4. It is known for its applications in various fields of scientific research, particularly in proteomics and pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid typically involves the reaction of benzoyl chloride with glycine in the presence of a base, followed by cyclization and subsequent oxidation . The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Solvents: Commonly used solvents include ethanol and water
Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants
Continuous Flow Systems: To ensure consistent production and quality control
Purification: Techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, methanol, water
Conditions: Reactions are typically carried out at room temperature to moderate temperatures (20-80°C)
Major Products Formed
Oxidation: Formation of benzoyl derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of substituted benzoyl compounds.
Scientific Research Applications
2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry
Biology: Employed in proteomics research to study protein interactions and functions
Medicine: Investigated for its potential therapeutic properties and as a reference standard in pharmaceutical testing
Industry: Utilized in the production of various chemical intermediates and as a quality control standard
Mechanism of Action
The mechanism of action of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and proteins involved in metabolic pathways
Pathways Involved: Inhibition or activation of enzymatic reactions, modulation of protein-protein interactions
Effects: Alteration of cellular processes, potential therapeutic effects in disease models.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid Sodium Salt: A sodium salt derivative with similar properties and applications
Benzoyl Glycine: A related compound with different functional groups but similar synthetic routes
This compound Monosodium Salt: Another derivative with comparable uses in research
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its versatility in research applications and potential therapeutic properties make it a valuable compound in scientific studies .
Properties
CAS No. |
126849-37-4 |
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Molecular Formula |
C15H11NO4 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
2-(2-amino-3-benzoylphenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C15H11NO4/c16-12-10(13(17)9-5-2-1-3-6-9)7-4-8-11(12)14(18)15(19)20/h1-8H,16H2,(H,19,20) |
InChI Key |
BWFGCYTTWWSVGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)C(=O)C(=O)O)N |
Origin of Product |
United States |
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